(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol
Overview
Description
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are a family of 6-membered heterocyclic compounds occurring in nature in a wide variety of forms. They include several nucleic acid constituents such as cytosine, thymine, and uracil, and form the basic structure of barbiturates .
Chemical Reactions Analysis
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving nucleic acid interactions due to its pyrimidine structure.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol can be compared with other pyrimidine derivatives, such as:
Cytosine: A nucleic acid constituent involved in the formation of DNA and RNA.
Thymine: Another nucleic acid constituent found in DNA.
Uracil: A nucleic acid constituent found in RNA.
Barbiturates: A class of drugs that act as central nervous system depressants.
The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-10(12)14-11(13-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJFWEKRXSGDAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192570 | |
Record name | 4-Piperidinemethanol, 1-(4-chloro-6-methyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-01-8 | |
Record name | 4-Piperidinemethanol, 1-(4-chloro-6-methyl-2-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-(4-chloro-6-methyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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